molecular formula C15H23N3O B607034 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- CAS No. 139264-69-0

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

Cat. No. B607034
CAS RN: 139264-69-0
M. Wt: 261.37
InChI Key: IYGWFBCJXNGTSX-HNNXBMFYSA-N
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Description

is a compound related to Zolmitriptan (Z639000), which is Serotonin 5HTID-receptor agonist.

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

  • Research Focus: A study by Khurana et al. (2014) examined the structural requirements of indole-2-carboxamides, including compounds similar to 1H-Indole-5-propanol, for allosteric modulation of the cannabinoid type 1 receptor (CB1). They identified specific structural elements impacting binding affinity and cooperativity, contributing to our understanding of CB1 receptor modulation (Khurana et al., 2014).

Agonist Activity at 5-HT1D Receptors

  • Research Focus: Research by Barf et al. (1996) on indolyethylamines, similar in structure to 1H-Indole-5-propanol, revealed their agonist activity at 5-HT1D receptors. These findings are significant for understanding the pharmacological potential of indole derivatives in neuromodulation (Barf et al., 1996).

Importance in Enantioselective Catalysis

  • Research Focus: Dai et al. (2000) explored chiral beta-amino alcohols with an indolylmethyl group, related to 1H-Indole-5-propanol, for their role in enantioselective catalysis. This research contributes to the field of asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing (Dai et al., 2000).

Development of Dynamin GTPase Inhibitors

  • Research Focus: Gordon et al. (2013) identified indole-based compounds, similar to 1H-Indole-5-propanol, as potent inhibitors of dynamin GTPase. This discovery is vital for understanding the regulation of clathrin-mediated endocytosis, impacting areas such as drug delivery and cellular transport (Gordon et al., 2013).

Antihypertensive Properties in Indole Derivatives

  • Research Focus: A study by Kreighbaum et al. (1980) on aryloxypropanolamines containing an indolyl-tert-butyl moiety, related to 1H-Indole-5-propanol, showed potential antihypertensive activity. This research provides insights into the development of new cardiovascular drugs (Kreighbaum et al., 1980).

properties

IUPAC Name

(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-15(16,19)9-11-4-5-14-13(8-11)12(10-17-14)6-7-18(2)3/h4-5,8,10,17,19H,6-7,9,16H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGWFBCJXNGTSX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

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